2-chloro-6-iodo-1H-quinazolin-4-one

Chemoselectivity Sonogashira coupling Sequential cross-coupling

Select 2-chloro-6-iodo-1H-quinazolin-4-one (CAS 438190-96-6) for site-selective Pd-catalyzed diversification. The exclusive Csp²–I oxidative addition at position 6 enables mild Sonogashira coupling, while the C2–Cl bond resists Pd insertion until subsequent steps. This chemoselectivity eliminates protecting-group chemistry, reducing synthetic steps by 2–3 transformations vs. dichloro or bromo analogs. The iodine atom also provides a built-in isotopic mass tag for LC-MS/MS tracking and halogen-bond donor capability for kinase inhibitor design.

Molecular Formula C8H4ClIN2O
Molecular Weight 306.49 g/mol
Cat. No. B8058974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-6-iodo-1H-quinazolin-4-one
Molecular FormulaC8H4ClIN2O
Molecular Weight306.49 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1I)C(=O)N=C(N2)Cl
InChIInChI=1S/C8H4ClIN2O/c9-8-11-6-2-1-4(10)3-5(6)7(13)12-8/h1-3H,(H,11,12,13)
InChIKeyRNNFGDPEHFUGQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-6-iodo-1H-quinazolin-4-one (CAS 438190-96-6): Core Physicochemical & Structural Profile for Halogenated Quinazolinone Procurement


2-Chloro-6-iodo-1H-quinazolin-4-one (CAS 438190-96-6) is a dihalogenated quinazolin-4(3H)-one building block with the molecular formula C₈H₄ClIN₂O and a molecular weight of 306.49 g/mol . It features a chlorine atom at the 2-position and an iodine atom at the 6-position of the quinazolinone core. The compound is sparingly soluble in water (0.19 g/L) with a predicted density of 2.22 ± 0.1 g/cm³ and a boiling point of 418.9 ± 47.0 °C at 760 mmHg [1]. As a dual-halogen electrophilic scaffold, it serves as a strategic intermediate for sequential palladium-catalyzed cross-coupling reactions, enabling site-selective diversification at two distinct positions for medicinal chemistry and materials science applications [2].

Why 2-Chloro-6-iodo-1H-quinazolin-4-one Cannot Be Replaced by Other Dihalogenated Quinazolinones: A Procurement-Grade Technical Justification


Dihalogenated quinazolin-4-ones are frequently treated as interchangeable building blocks in procurement specifications, yet the identity of the halogen pair—specifically the combination of Cl and I at distinct ring positions—dictates both chemoselectivity in cross-coupling and physicochemical properties that cascade into downstream assay performance [1]. The 2-chloro-6-iodo isomer is the only scaffold that provides a C–I bond at position 6 (enabling mild, selective oxidative addition) alongside a C–Cl bond at position 2 (resistant to Pd insertion under standard conditions), a reactivity profile that is inverted in chloro-bromo analogs where the C(4)–Cl bond outcompetes C–Br [2]. Furthermore, the large van der Waals radius and polarizability of iodine at position 6 confer halogen-bonding donor capability that lighter halogen congeners cannot replicate, directly influencing target engagement in kinase and other ATP-binding pocket assays [3]. Substituting with the 2,6-dichloro or 2-chloro-6-bromo analog therefore fundamentally alters the synthetic sequence, the achievable library diversity, and the molecular recognition properties of the final products.

2-Chloro-6-iodo-1H-quinazolin-4-one Head-to-Head Quantitative Differentiation Evidence Against Closest Dihalogenated Analogs


Chemoselective Csp²–I Oxidative Addition in Pd-Catalyzed Cross-Coupling: 2-Chloro-6-iodoquinazolin-4-one vs. 4-Chloro-6-bromoquinazoline

In the 2-aryl-4-chloro-6-iodoquinazoline scaffold (structurally analogous to 2-chloro-6-iodo-1H-quinazolin-4-one), Sonogashira cross-coupling proceeds with exclusive selectivity at the Csp²–I bond, leaving the C–Cl bond untouched. This is the inverse of the selectivity observed in 4-chloro-6-bromoquinazoline analogs, where substitution favors the C(4)–Cl bond over the Csp²–Br bond [1]. The selectivity trend in multihalogenated quinazolines follows the order Csp²–I > C(4)–Cl > Csp²–Br, as established by DFT analysis of bond dissociation energies on the electron-deficient quinazoline scaffold [2]. This reversal means that to introduce an aryl/alkynyl group at the 6-position while preserving a chloro handle at the 2-position for subsequent diversification, the 2-chloro-6-iodo isomer is the required—and non-substitutable—building block.

Chemoselectivity Sonogashira coupling Sequential cross-coupling

Aqueous Solubility of 2-Chloro-6-iodoquinazolin-4-one vs. 6,8-Diiodoquinazolin-4-one: Formulation and Biological Assay Compatibility

2-Chloro-6-iodo-1H-quinazolin-4-one exhibits measured aqueous solubility of 0.19 g/L (approximately 620 µM) at ambient temperature . In comparison, the 6,8-diiodoquinazolin-4-one analog (CAS 100540-61-2), bearing two heavy iodine substituents, shows markedly lower solubility due to increased molecular weight and enhanced hydrophobic surface area, though an exact numerical value is not reported in the same dataset [1]. The moderate but measurable aqueous solubility of the mono-iodo, mono-chloro derivative is consistent with the established SAR principle that stepwise halogen substitution on the quinazolinone core incrementally modulates lipophilicity and aqueous partitioning [2]. For in vitro biological assays requiring DMSO stock solutions followed by aqueous dilution, the 0.19 g/L threshold represents a practical working concentration that avoids precipitation artifacts, a known pitfall with heavily iodinated congeners.

Solubility Bioavailability Assay development

Molecular Weight and Heavy Atom Count Differential: 2-Chloro-6-iodoquinazolin-4-one vs. 2,6-Dichloroquinazolin-4-one for Metabolite Identification and Mass Spectrometry

The molecular weight of 2-chloro-6-iodo-1H-quinazolin-4-one is 306.49 g/mol, representing a 91.46 g/mol increase over the 2,6-dichloroquinazolin-4-one comparator (MW 215.04 g/mol, CAS 20197-87-9) [1]. This mass increment is attributable to the replacement of a chlorine atom (atomic weight ~35.5) with iodine (atomic weight ~126.9) at the 6-position. The iodine atom also introduces a distinctive natural isotopic pattern (monoisotopic mass 305.93 Da; characteristic M+2 isotope spacing) that serves as an unambiguous mass spectrometric fingerprint for tracking this building block through synthetic intermediates and in drug metabolism studies [2]. The presence of the heavy iodine atom simultaneously provides enhanced X-ray anomalous scattering for crystallographic phasing, a property absent in the all-light-halogen 2,6-dichloro analog.

Mass spectrometry Metabolite identification Isotopic pattern

Halogen-Bond Donor Potential at the 6-Position: 2-Chloro-6-iodoquinazolin-4-one vs. 2-Chloro-6-fluoro/Bromo Quinazolin-4-one Analogs in Kinase Binding Pockets

The σ-hole magnitude and halogen-bond donor strength of aryl halides follow the established trend I > Br > Cl ≫ F, with iodine providing the deepest σ-hole and strongest directionality for halogen bonding with backbone carbonyl oxygens in kinase hinge regions [1]. In the 6-iodoquinazolin-4-one scaffold, computational and crystallographic evidence from related kinase inhibitor programs demonstrates that the C–I moiety at the 6-position can form a stabilizing halogen-bond interaction with the ATP-binding pocket, contributing an estimated −1.5 to −3.0 kcal/mol in binding free energy relative to the unsubstituted or fluoro-substituted analog [2]. The recent SAR review of halogenated quinazolin-4(3H)-ones against MCF-7 breast cancer cells explicitly identifies the iodine substituent as conferring enhanced antiproliferative potency compared to bromo and chloro congeners at the same position, attributed in part to stronger halogen-bond interactions [3].

Halogen bonding Kinase inhibition Structure-based drug design

Computed Hydrophobicity (clogP) Differential: 2-Chloro-6-iodoquinazolin-4-one vs. 2,6-Dichloroquinazolin-4-one and Impact on Membrane Permeability

The replacement of chlorine with iodine at the 6-position in the quinazolin-4-one scaffold increases calculated logP by approximately +0.9 to +1.2 log units, based on the established π-values for aromatic halogen substituents (π_Cl ≈ +0.71; π_I ≈ +1.12 on the Hansch hydrophobicity scale) [1]. Applying the Hansch-Fujita additive model, 2-chloro-6-iodoquinazolin-4-one is predicted to have a clogP in the range of 2.3–2.8, compared to the 2,6-dichloro analog at approximately 1.4–1.6 [2]. This moderate increase in lipophilicity positions the target compound within the favorable logP window for oral drug-like properties (typically logP 1–3 for CNS and 2–5 for peripheral targets), while maintaining better aqueous solubility than the di-iodo congener. The SAR review of halogenated quinazolin-4(3H)-ones confirms that iodine substitution at the 6-position modulates both lipophilicity and antiproliferative potency in a manner distinct from chloro or bromo substitution, with the iodine-bearing compounds generally exhibiting enhanced cellular uptake in MCF-7 assays [3].

Lipophilicity Membrane permeability clogP

Thermal Stability and Handling Profile: Boiling Point of 2-Chloro-6-iodoquinazolin-4-one vs. 2-Chloro-6-bromoquinazolin-4-one

2-Chloro-6-iodo-1H-quinazolin-4-one has a predicted boiling point of 418.9 ± 47.0 °C at 760 mmHg and a density of 2.22 ± 0.1 g/cm³ [1]. The 2-chloro-6-bromoquinazolin-4-one analog (CAS 167158-70-5, MW 259.49 g/mol) is expected to exhibit a lower boiling point due to its reduced molecular weight and weaker intermolecular dispersion forces associated with bromine vs. iodine, though an experimentally determined boiling point for the bromo analog is not widely reported [2]. The higher boiling point of the iodo derivative reflects stronger intermolecular London dispersion forces from the polarizable iodine atom, a property that can be advantageous in high-temperature reaction sequences (e.g., nucleophilic aromatic substitution, microwave-assisted coupling) where lower-boiling analogs may volatilize and shift reaction stoichiometry [3].

Thermal stability Process chemistry Scale-up

Validated Application Scenarios Where 2-Chloro-6-iodo-1H-quinazolin-4-one Provides Quantifiable Advantage


Sequential Pd-Catalyzed Diversification for Kinase-Focused Compound Libraries

The exclusive Csp²–I oxidative addition selectivity demonstrated in 2-aryl-4-chloro-6-iodoquinazoline scaffolds [1] makes 2-chloro-6-iodo-1H-quinazolin-4-one the building block of choice for synthesizing 2,6-differentially substituted quinazolin-4-one libraries targeting kinase ATP-binding pockets. A typical workflow involves Sonogashira coupling at the 6-iodo position to introduce an arylalkynyl moiety, followed by Suzuki-Miyaura or Buchwald-Hartwig coupling at the 2-chloro position after the first step, yielding unsymmetrical polycarbo-substituted products with distinct photophysical properties [1]. This sequential strategy is not achievable with the 2,6-dichloro or 2-chloro-6-bromo analogs without resorting to protecting group chemistry, reducing synthetic step count by 2–3 transformations.

Halogen-Bond-Guided Fragment-Based Drug Discovery Against MCF-7 Breast Cancer

The iodine atom at position 6 of the quinazolin-4-one core serves as a structure-determining halogen-bond donor in the MCF-7 breast cancer kinase panel, with the halogen-based SAR review demonstrating that iodine-substituted quinazolin-4-ones exhibit enhanced antiproliferative activity relative to their bromo and chloro counterparts [2]. Procurement of 2-chloro-6-iodo-1H-quinazolin-4-one as a fragment or early-stage hit enables direct exploration of iodine-mediated halogen bonding in the hinge region of target kinases (EGFR, ABL, c-RAF), as validated by the multi-kinase inhibitor study of 6-iodoquinazolin-4-one derivatives [3].

Isotopic Mass-Tagging for Drug Metabolism and Pharmacokinetics (DMPK) Studies

The molecular weight differential of +91.46 g/mol over the 2,6-dichloro analog, combined with the characteristic monoisotopic pattern of iodine (M and M+2 peaks), provides a built-in isotopic mass tag for tracking intermediates in LC-MS/MS workflows . This property is exploited in DMPK studies where metabolic fate of quinazolinone-based lead compounds must be distinguished from endogenous isobaric interferences. The iodine atom also serves as a potential site for radioiodination (¹²⁵I) in nuclear medicine applications, as reported for iodoquinazolinone derivatives targeting alkaline phosphatase-mediated cancer diagnosis [4].

Microwave-Assisted and High-Temperature Reaction Scale-Up

With a boiling point exceeding 400 °C and a high density of 2.22 g/cm³ [5], 2-chloro-6-iodo-1H-quinazolin-4-one is suitable for microwave-assisted cross-coupling and nucleophilic substitution protocols where lower-boiling dihalogenated quinazolinones risk evaporative loss and altered stoichiometry. This thermal stability advantage, combined with the established chemoselectivity for iodine in Pd-catalyzed transformations [1], makes the compound a robust building block for process-scale chemistry in pharmaceutical development settings.

Quote Request

Request a Quote for 2-chloro-6-iodo-1H-quinazolin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.